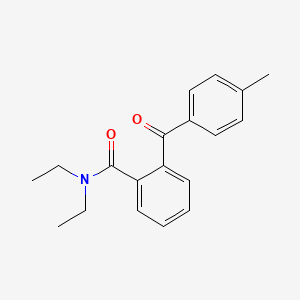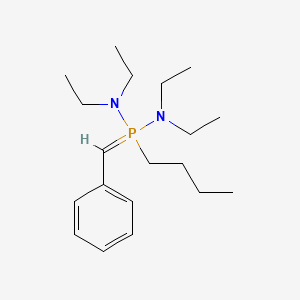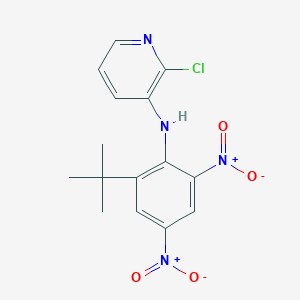silane CAS No. 112371-20-7](/img/structure/B14313442.png)
[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is an organosilicon compound that features a butadiene moiety substituted with a methoxyphenyl group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane typically involves the reaction of 4-(4-methoxyphenyl)-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters and purification processes to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the double bonds in the butadiene moiety, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Typical reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated or partially saturated butadiene derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology
Medicine
The compound’s potential medicinal applications could include serving as a precursor for the synthesis of pharmacologically active molecules, particularly those targeting specific pathways involving silicon-containing compounds.
Industry
In materials science, 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane can be used in the development of advanced materials, such as polymers and coatings, due to its ability to impart unique properties like increased thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane in various applications depends on its chemical reactivity and interaction with molecular targets. In organic synthesis, its reactivity is primarily governed by the electron-rich butadiene moiety and the electron-donating methoxy group, which can participate in various chemical transformations. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with two methyl groups instead of three on the silicon atom.
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with ethyl groups instead of methyl groups on the silicon atom.
4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane: Similar structure but with phenyl groups instead of methyl groups on the silicon atom.
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)buta-1,3-dien-1-ylsilane lies in its specific combination of a methoxyphenyl group and a trimethylsilyl group attached to a butadiene moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various synthetic and industrial applications.
特性
CAS番号 |
112371-20-7 |
|---|---|
分子式 |
C14H20OSi |
分子量 |
232.39 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)buta-1,3-dienyl-trimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5-12H,1-4H3 |
InChIキー |
MKUJUNYRQMPTBB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


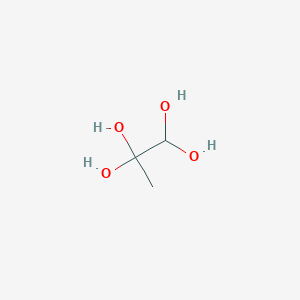
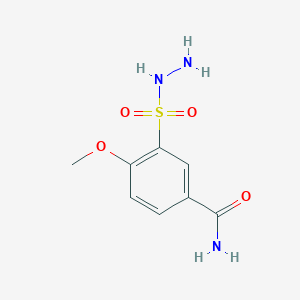
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
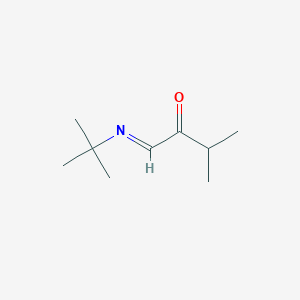
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)

![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
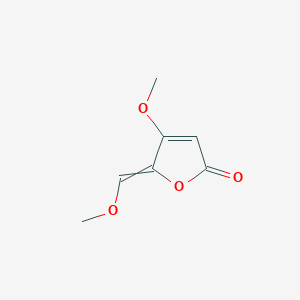
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
